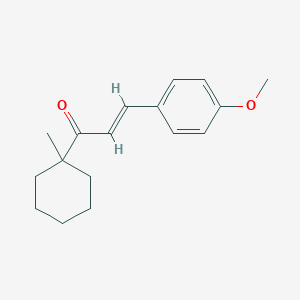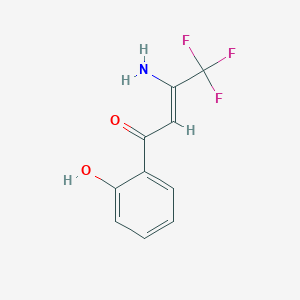
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a heterocyclic compound that contains both imidazole and thiophene rings, making it a unique and versatile molecule that has potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell growth and survival. It also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are essential for cell growth and survival. It also induces apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. One of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine. One direction is the development of new cancer therapies based on this compound. It has been shown to be effective against various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new antibiotics based on this compound. It has been shown to have antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic electronics.
Synthesemethoden
The synthesis of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-diphenylurea in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. This method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, it has been shown to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c20-18-12-11-17(23-18)19-21(15-7-3-1-4-8-15)13-14-22(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIHBXUZRBLEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392432.png)
![3-[(4-methylpiperidino)carbonyl]-2H-chromen-2-one](/img/structure/B392433.png)



![4-[2,4,6-Tri(propan-2-yl)phenyl]morpholine](/img/structure/B392440.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![6-bromo-3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B392445.png)
![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![4-(2,5-Dimethylphenyl)-2-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1,3-thiazole](/img/structure/B392447.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)

![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)